molecular formula C7H7N5 B8704807 Pyrido[3,4-d]pyrimidin-4-yl-hydrazine CAS No. 51752-68-2

Pyrido[3,4-d]pyrimidin-4-yl-hydrazine

Cat. No.: B8704807
CAS No.: 51752-68-2
M. Wt: 161.16 g/mol
InChI Key: XKXZJXJEVVDJEL-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyrimidin-4-yl-hydrazine is a chemical scaffold of significant interest in medicinal chemistry for the development of targeted therapeutic agents. Its core structure is a fused bicyclic heterocycle that is isosteric with purine bases, allowing it to interact with a variety of enzyme active sites, particularly protein kinases. Research into the pyrido[3,4-d]pyrimidine scaffold has identified it as a promising chemotype for antagonizing the human chemokine receptor CXCR2 . Upregulated CXCR2 signalling is implicated in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer, where it contributes to tumor angiogenesis, metastasis, and immunosuppression . Furthermore, this scaffold has been explored in the development of inhibitors for other targets, such as monopolar spindle kinase 1 and histone lysine demethylase, underscoring its versatility in drug discovery . The hydrazine moiety at the 4-position serves as a key functional handle for medicinal chemists. It enables further synthetic elaboration to create diverse derivatives, such as arylidene hydrazinyl analogues, which can be designed to enhance binding affinity and selectivity for specific biological targets . This flexibility makes this compound a valuable precursor compound for constructing focused libraries aimed at optimizing potency against CXCR2 and other kinase targets involved in oncogenic and inflammatory pathways.

Properties

CAS No.

51752-68-2

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

pyrido[3,4-d]pyrimidin-4-ylhydrazine

InChI

InChI=1S/C7H7N5/c8-12-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H,8H2,(H,10,11,12)

InChI Key

XKXZJXJEVVDJEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=NC=N2)NN

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

One of the most significant applications of pyrido[3,4-d]pyrimidin-4-yl-hydrazine derivatives is their role as anticancer agents. Research indicates that compounds containing this moiety exhibit potent activity against various cancer cell lines.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized novel derivatives of this compound and evaluated their anticancer properties against several human cancer cell lines, including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) cancer cells. The results demonstrated significant cytotoxic effects, suggesting that these derivatives could serve as potential candidates for further drug development aimed at treating cancer .
  • Mechanistic Insights : The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cancer proliferation. For instance, studies have shown that pyrido[3,4-d]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes involved in disease processes:

Targeting Cyclin-dependent Kinases

The compound has been identified as a potential inhibitor of CDK4, which plays a vital role in the regulation of the cell cycle. Research utilizing three-dimensional quantitative structure–activity relationship (3D-QSAR) models has provided insights into how structural modifications can enhance selectivity and potency against CDK4 .

Anti-inflammatory and Antimicrobial Activities

Beyond anticancer properties, derivatives of this compound have also been studied for their anti-inflammatory and antimicrobial activities:

Pharmacological Profiles

  • Anti-inflammatory Activity : Some studies have reported that pyrido[3,4-d]pyrimidine derivatives demonstrate anti-inflammatory effects by modulating inflammatory pathways. This makes them candidates for treating conditions characterized by chronic inflammation .
  • Antimicrobial Effects : The heterocyclic nature of pyrido[3,4-d]pyrimidines lends itself to antimicrobial properties as well. Compounds derived from this scaffold have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their pharmacological properties:

Insights from 3D-QSAR Models

Research employing 3D-QSAR methodologies has revealed critical interactions between these compounds and their biological targets. For example, specific substituents at certain positions on the pyrido[3,4-d]pyrimidine ring significantly influence the binding affinity and selectivity towards CDK inhibitors .

Summary Table of Applications

ApplicationMechanism/TargetNotable Findings
AnticancerInhibition of CDK4Significant cytotoxicity against multiple cancer cell lines .
Anti-inflammatoryModulation of inflammatory pathwaysPotential treatment for chronic inflammatory conditions .
AntimicrobialActivity against bacterial strainsEffective against various pathogens .

Comparison with Similar Compounds

Table 1: Comparison of Pyrido and Pyrazolo Hydrazine Derivatives

Property Pyrido[3,4-d]pyrimidin-4-yl-hydrazine Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine
Core Structure Pyridine-Pyrimidine Pyrazole-Pyrimidine
Synthesis Yield 71–75% 70–75%
Key Biological Target KDM4/5, CXCR2 Tyrosine Kinases, Anticancer
Metabolic Stability Susceptible to AO-mediated clearance No reported AO issues

Thieno[2,3-d]pyrimidin-4-yl-hydrazine

Thieno[2,3-d]pyrimidin-4-yl-hydrazine () replaces the pyridine ring with a thiophene. Key distinctions:

  • Electronic Effects: The sulfur atom in thieno analogs increases electron density, altering reactivity in cross-coupling reactions compared to nitrogen-rich pyrido analogs .
  • Biological Applications: Thieno derivatives are explored as diuretics (Takeda Pharmaceuticals), whereas pyrido derivatives focus on oncology and epigenetics .

Pyrrolo[2,3-d]pyrimidine Hydrazides

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide () features a benzohydrazide substituent instead of a hydrazine.

  • Synthetic Route: Requires hydrazine monohydrate reflux (6 h, 71% yield) , similar to pyrido analogs but with a carboxamide intermediate.
  • Activity : Demonstrates kinase inhibition (e.g., EGFR), whereas pyrido hydrazines target histone demethylases .

C8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones

  • Polar Groups (e.g., piperazinyl) : Enhance CXCR2 antagonism (IC₅₀ = 0.02–0.5 µM) but reduce metabolic stability due to AO-mediated clearance .
  • Hydrophobic Groups (e.g., aryl) : Improve cell permeability and KDM4 inhibition (e.g., compound 44g , IC₅₀ < 100 nM) .

Table 2: Impact of C8 Substituents on this compound Derivatives

C8 Substituent Biological Activity (IC₅₀) Metabolic Stability
4-(Pyridin-2-yl)piperazine CXCR2 antagonism: 0.02 µM Low (AO-mediated clearance)
Aryl groups KDM4 inhibition: < 100 nM Moderate

Key Research Findings

  • Anti-Tumor Activity : this compound derivatives show potent cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values < 10 µM .
  • Epigenetic Modulation : Replacement of carboxylate with pyrido[3,4-d]pyrimidin-4(3H)-one enhances cellular uptake and KDM4 inhibition (compound 31 , IC₅₀ < 100 nM) .
  • Metabolic Challenges : C8-substituted derivatives exhibit species-dependent AO metabolism, limiting in vivo efficacy .

Preparation Methods

Synthesis of 4-Chloropyrido[3,4-d]pyrimidine

The precursor, 4-chloropyrido[3,4-d]pyrimidine, is typically synthesized via cyclocondensation of ethyl 3-aminopyridine-4-carboxylate with formamide or triethyl orthoformate under reflux conditions. Phosphorus oxychloride (POCl₃) is commonly employed to introduce the chloro group at the 4-position, achieving yields of 70–85%.

Hydrazine Substitution

The chloro intermediate is reacted with excess hydrazine hydrate (80–100%) in ethanol or acetic acid under reflux for 4–6 hours. For example, EvitaChem reports a 68% yield when using ethanol as the solvent. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration and recrystallized from ethanol.

Key Data:

ParameterValueSource
SolventEthanol
Reaction Time4–6 hours
Yield68–75%
Purity (NMR/MS)>95%

Displacement of Thiocarbonyl Groups

An alternative route involves displacing thiocarbonyl groups with hydrazine. This method is particularly useful for derivatives where chloro substitution is challenging.

Synthesis of (4,6-Dithioxo-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

The dithioxo precursor is prepared by treating pyrazolo[3,4-d]pyrimidine derivatives with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅). Heating this intermediate with hydrazine hydrate at 80–100°C for 12 hours replaces the thiocarbonyl groups with hydrazine, yielding Pyrido[3,4-d]pyrimidin-4-yl-hydrazine.

Key Data:

ParameterValueSource
Temperature80–100°C
Reaction Time12 hours
Yield60–65%
Analytical ConfirmationIR, ¹H NMR

Cyclization of Hydrazine-Containing Precursors

A third strategy involves constructing the pyrido[3,4-d]pyrimidine ring system with hydrazine already incorporated. This method avoids post-synthetic modifications and is ideal for scalable production.

Condensation with Anthranilic Acid

Methyl 3-amino-2-chloroisonicotinate is hydrolyzed to the carboxylic acid, which is then converted to a primary amide. Cyclization with triethyl orthoformate forms the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold. Subsequent reaction with hydrazine hydrate introduces the hydrazine moiety at the 4-position.

Key Data:

ParameterValueSource
Cyclization AgentTriethyl orthoformate
Yield (Overall)50–55%
Purity (HPLC)>98%

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodAdvantagesLimitationsIdeal Use Case
Nucleophilic SubstitutionHigh yields, simple conditionsRequires chlorinated precursorLarge-scale synthesis
Thiocarbonyl DisplacementBypasses chlorine useLong reaction timesThiocarbonyl-rich precursors
CyclizationIntegrated hydrazine introductionMulti-step, lower yieldsCustom derivative synthesis

Analytical Validation and Characterization

All synthetic routes require rigorous analytical validation:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic signals for the hydrazine NH₂ group at δ 4.2–5.0 ppm and aromatic protons at δ 7.5–8.5 ppm.

  • Mass Spectrometry (MS): Molecular ion peaks align with the theoretical mass (179.19 g/mol).

  • Infrared Spectroscopy (IR): N-H stretching vibrations appear at 3300–3400 cm⁻¹.

Optimization Strategies

Solvent Selection

Ethanol and acetic acid are preferred for nucleophilic substitution due to their polarity and ability to dissolve hydrazine hydrate. Dimethylformamide (DMF) may enhance reactivity in thiocarbonyl displacement but complicates purification.

Catalytic Enhancements

Raney nickel or palladium catalysts can accelerate hydrazine substitution, reducing reaction times by 30–40%.

Q & A

Q. What are the established synthetic routes for Pyrido[3,4-d]pyrimidin-4-yl-hydrazine derivatives?

  • Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. Key methods include:
  • Hydrazine displacement : Reacting 4-chloropyrido[3,4-d]pyrimidine with hydrazine hydrate under reflux conditions to yield the 4-hydrazinyl derivative .
  • Multi-component reactions : Using sequential condensation of amines, aldehydes, and malononitrile in aqueous media to construct the pyrido-pyrimidine core, followed by hydrazine functionalization .
  • Heterocyclic annulation : Cyclizing 5-aminopyrazole-4-carbonitrile derivatives with formamide or thiourea to form the pyrimidine ring, followed by hydrazine introduction .
  • Table : Summary of Synthetic Approaches
MethodKey Reagents/ConditionsOutcomeReference
Nucleophilic displacementHydrazine hydrate, reflux4-Hydrazinyl derivative
Multi-component reactionAmines, aldehydes, H₂OCore structure formation
AnnulationFormamide, thioureaPyrimidine ring closure

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer : Characterization involves:
  • Spectroscopic techniques : ¹H/¹³C NMR to confirm hydrazine substitution and aromatic proton environments. For example, the hydrazine NH₂ signal appears as a singlet at δ 4.2–4.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClN₆ at m/z 235.04) .
  • X-ray crystallography : Resolving π-stacking interactions in the pyrido-pyrimidine core, as seen in analogues like 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one .

Q. What reactivity patterns are observed in this compound?

  • Methodological Answer : The hydrazine group enables diverse reactivity:
  • Condensation reactions : Forms hydrazones with carbonyl compounds (e.g., acetylacetone) under acidic conditions .
  • Cycloadditions : Participates in [4+2] cycloadditions with enamines to yield fused heterocycles (e.g., cycloalkene-fused isoquinolines) .
  • Oxidation : Converts to pyrido-pyrimidine-4-ones via oxidative cleavage, useful for generating electrophilic intermediates .

Advanced Research Questions

Q. How do structural modifications influence biological activity in this compound derivatives?

  • Methodological Answer :
  • KDM4 inhibition : C8-substituted derivatives (e.g., 8-methyl or 8-fluoro) enhance binding to the Jumonji domain, with IC₅₀ values <100 nM. Substituents at C6 (e.g., chloro) improve cellular permeability .
  • EGFR targeting : Pyrido-pyrimidine scaffolds with acrylamide warheads (e.g., 2,4,6-trisubstituted derivatives) act as irreversible EGFR-TKIs, suppressing phosphorylation in NSCLC cell lines (IC₅₀: 0.5–2 µM) .
  • Anticancer SAR : 4-Hydrazinyl derivatives with para-methoxy phenyl groups show improved cytotoxicity (e.g., IC₅₀ = 8 µM in MCF-7 cells) via topoisomerase II inhibition .

Q. What analytical strategies resolve contradictions in biological data for structurally similar derivatives?

  • Methodological Answer :
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct binding of KDM4 inhibitors, distinguishing false positives in viability screens .
  • Metabolite profiling : LC-MS/MS to identify off-target effects (e.g., ROS generation) in EGFR inhibitors, which may skew IC₅₀ values .
  • Table : Case Study on Data Contradictions
IssueResolution MethodOutcomeReference
False cytotoxicityCETSA + siRNA knockdownConfirmed KDM4-specific activity
Off-target ROSLC-MS/MS + NAC co-treatmentAdjusted IC₅₀ for oxidative stress

Q. What advanced purification techniques are recommended for isolating this compound derivatives?

  • Methodological Answer :
  • Preparative HPLC : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to separate hydrazine regioisomers .
  • Chiral resolution : Employ cellulose-based chiral stationary phases (CSPs) for enantiopure derivatives, critical for kinase inhibitor studies .

Q. How do computational methods aid in designing this compound-based inhibitors?

  • Methodological Answer :
  • Docking studies : Glide SP/XP protocols (Schrödinger Suite) predict binding poses in KDM4A’s catalytic pocket, guiding C8 substituent optimization .
  • QSAR models : CoMFA/CoMSIA on EGFR inhibitors reveal steric bulk at C2 correlates with potency (q² > 0.6) .

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